ethyl 2-[(2Z)-2-[(2-fluorobenzoyl)imino]-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
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Overview
Description
ethyl 2-[(2Z)-2-[(2-fluorobenzoyl)imino]-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a fluorobenzoyl group, an imino group, and a benzothiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2Z)-2-[(2-fluorobenzoyl)imino]-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-fluorobenzoyl chloride with 5,6-dimethoxy-1,3-benzothiazol-2-amine to form the intermediate product. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final compound. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[(2Z)-2-[(2-fluorobenzoyl)imino]-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
ethyl 2-[(2Z)-2-[(2-fluorobenzoyl)imino]-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-[(2Z)-2-[(2-fluorobenzoyl)imino]-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2-fluorobenzoyl)acetate
- Ethyl (4-fluorobenzoyl)acetate
- Ethyl (3-fluorobenzoyl)acetate
Uniqueness
ethyl 2-[(2Z)-2-[(2-fluorobenzoyl)imino]-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to the presence of the benzothiazole ring system, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[2-(2-fluorobenzoyl)imino-5,6-dimethoxy-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O5S/c1-4-28-18(24)11-23-14-9-15(26-2)16(27-3)10-17(14)29-20(23)22-19(25)12-7-5-6-8-13(12)21/h5-10H,4,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIMXTRUODXWDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=CC=C3F)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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